molecular formula C27H30O14 B1674454 Lanceolarin CAS No. 15914-68-8

Lanceolarin

Cat. No.: B1674454
CAS No.: 15914-68-8
M. Wt: 578.5 g/mol
InChI Key: VGKGODYADVWBQB-GWNUXBAZSA-N
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Description

Lanceolarin is a bioactive flavonoid glycoside known for its diverse biological activities. It is commonly found in various plant species, particularly within the genus Dalbergia. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanceolarin can be synthesized through several chemical routes. One common method involves the glycosylation of flavonoid aglycones. This process typically requires the use of glycosyl donors, such as glycosyl halides or glycosyl trichloroacetimidates, in the presence of a catalyst like silver carbonate or boron trifluoride etherate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants rich in this compound are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified through chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Lanceolarin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction of this compound typically yields dihydroflavonoid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the glycosidic linkage, leading to the formation of different glycoside derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents, typically in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as thiols or amines are used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Various glycoside derivatives depending on the nucleophile used.

Scientific Research Applications

Lanceolarin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of natural health products and dietary supplements due to its bioactive properties.

Mechanism of Action

Lanceolarin exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and modulating signaling pathways like the p53 and NF-κB pathways.

Comparison with Similar Compounds

Lanceolarin is often compared with other flavonoid glycosides, such as:

    Quercetin: Known for its strong antioxidant and anti-inflammatory properties.

    Kaempferol: Exhibits similar anticancer activities but differs in its glycosylation pattern.

    Rutin: Another glycosylated flavonoid with potent antioxidant effects.

Uniqueness: this compound’s unique glycosylation pattern and specific biological activities distinguish it from other flavonoids. Its ability to modulate multiple signaling pathways and its diverse therapeutic potential make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-36-13-4-2-12(3-5-13)15-8-37-17-7-14(6-16(29)19(17)20(15)30)40-25-23(33)22(32)21(31)18(41-25)9-38-26-24(34)27(35,10-28)11-39-26/h2-8,18,21-26,28-29,31-35H,9-11H2,1H3/t18-,21-,22+,23-,24+,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKGODYADVWBQB-NRIIMPDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90936061
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15914-68-8
Record name Lanceolarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90936061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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